molecular formula C6H6O2S B13025459 Thiophene-3-ol, 3-acetate CAS No. 88511-89-1

Thiophene-3-ol, 3-acetate

Cat. No.: B13025459
CAS No.: 88511-89-1
M. Wt: 142.18 g/mol
InChI Key: XIOIJITYTZVBNC-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 3-acetate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of an acetate group attached to the third carbon of the thiophene ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-ol, 3-acetate can be achieved through several methods. One common approach involves the acetylation of thiophene-3-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiophene-3-acetate, thiophene-3-ol, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Thiophene-3-ol, 3-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-3-ol, 3-acetate involves its interaction with various molecular targets and pathways. The presence of the acetate and hydroxyl groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-3-ol, 3-acetate is unique due to the specific positioning of the acetate and hydroxyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

88511-89-1

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

thiophen-3-yl acetate

InChI

InChI=1S/C6H6O2S/c1-5(7)8-6-2-3-9-4-6/h2-4H,1H3

InChI Key

XIOIJITYTZVBNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CSC=C1

Origin of Product

United States

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